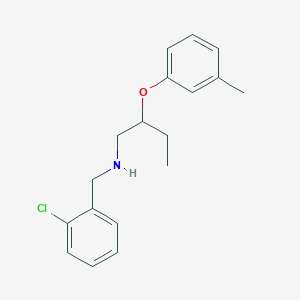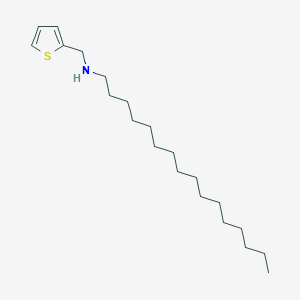
3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This compound is characterized by its pyridine ring attached to the oxadiazole moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Steps: The process involves the formation of an intermediate oxadiazole ring through cyclization reactions. The reaction conditions usually require heating and the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and other substituted pyridines.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antifungal agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of various diseases such as cancer and inflammatory conditions. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19423 g/mol) and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor or modulator of specific enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl-4-hydroxylase, which is crucial for collagen synthesis . The interaction between Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate and this enzyme results in the inhibition of collagen production, which can be beneficial in studying fibrotic diseases and developing anti-fibrotic therapies.
Cellular Effects
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in collagen synthesis, thereby affecting the overall production of collagen in cells . Additionally, it has been observed to impact cell signaling pathways related to fibrosis and inflammation, making it a valuable tool for studying these cellular processes.
Molecular Mechanism
The molecular mechanism of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen production, which can be useful in studying fibrotic diseases. Additionally, Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate may also interact with other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting collagen production and modulating gene expression related to fibrosis.
Dosage Effects in Animal Models
The effects of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen production without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is involved in various metabolic pathways, particularly those related to its degradation and elimination from the body. The compound is metabolized by liver enzymes, which convert it into more water-soluble metabolites for excretion . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the liver and fibrotic tissues, where it exerts its effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound is primarily localized in the endoplasmic reticulum, where it interacts with collagen prolyl-4-hydroxylase and inhibits collagen synthesis. Additionally, it may also localize to other cellular compartments, such as the nucleus, where it can modulate gene expression and influence cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(pyridin-2-yl)propanoate: A closely related compound with a similar pyridine ring structure but lacking the oxadiazole moiety.
Ethyl 3-(pyridin-2-yl)oxazole-5-carboxylate: Another oxazole derivative with a different ring structure.
Uniqueness: Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate, from its synthesis to its applications in various fields
Propriétés
IUPAC Name |
ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-5-3-4-6-11-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZWDHUUHHHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654843 | |
| Record name | Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-76-4 | |
| Record name | Ethyl 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389229.png)

![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)

![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)
![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-1-hexadecanamine](/img/structure/B1389250.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
